2-amino-6-(Trifluoromethyl)nicotinic acid
Overview
Description
2-amino-6-(Trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a trifluoromethyl group and the hydrogen atom at the 2-position is replaced by an amino group
Mechanism of Action
Target of Action
The primary target of 2-amino-6-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function . This function is a promising drug target due to the persistence of the AIDS epidemic and the life-long treatment required .
Mode of Action
this compound interacts with its targets in a unique way. It acts as an allosteric dual-site compound, inhibiting both HIV-1 RT functions . It blocks the polymerase function even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .
Biochemical Pathways
The compound affects the biochemical pathways associated with HIV-1 RT functions. By inhibiting both the polymerase function and the RNase H function, it disrupts the viral replication process .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 RT-associated RNase H function and viral replication in cell-based assays . Among the tested compounds developed on the this compound scaffold, several showed promising results, inhibiting viral replication with a selectivity index up to 10 .
Biochemical Analysis
Biochemical Properties
2-amino-6-(Trifluoromethyl)nicotinic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with HIV-1 Reverse Transcriptase-associated ribonuclease H (RNase H) function . The compound acts as an allosteric dual-site inhibitor, blocking both the polymerase and RNase H functions of the enzyme . This interaction is crucial for its potential use as an antiviral agent, as it can inhibit viral replication in cell-based assays .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving HIV-1, the compound demonstrated the ability to inhibit viral replication by targeting the RNase H function of the reverse transcriptase enzyme . This inhibition affects cell signaling pathways and gene expression related to viral replication, thereby reducing the viral load in infected cells
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to conserved regions within the RNase H domain of HIV-1 Reverse Transcriptase, inhibiting its function . This binding prevents the enzyme from cleaving the RNA strand of an RNA/DNA heteroduplex, thereby blocking viral replication . The compound’s dual-site inhibition mechanism allows it to target both the polymerase and RNase H functions, making it effective against viral variants resistant to other inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown promising antiviral activity without significant cytotoxic effects . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes and cofactors involved in viral replication, affecting metabolic flux and metabolite levels . Understanding these interactions is crucial for developing effective antiviral therapies that leverage the compound’s unique biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s bioavailability and therapeutic potential, making it important to study its distribution patterns in detail.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on viral replication
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-6-(Trifluoromethyl)nicotinic acid involves the reaction of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid with an appropriate amine under specific conditions. For example, the reaction can be carried out in the presence of a palladium catalyst (10% Pd/C) and sodium acetate in ethanol, followed by hydrogenation at room temperature . The reaction mixture is then filtered, and the product is extracted and purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(Trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-6-(Trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(Trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
6-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the amino group.
2-amino-4-(Trifluoromethyl)nicotinic acid: Similar structure but with the trifluoromethyl group at the 4-position.
Uniqueness
2-amino-6-(Trifluoromethyl)nicotinic acid is unique due to the presence of both the amino and trifluoromethyl groups on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAHVTPLUOJADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470607 | |
Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890302-02-0 | |
Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-amino-6-(trifluoromethyl)nicotinic acid derivatives interact with HIV-1 and exert their inhibitory effects?
A1: These compounds act as dual inhibitors, targeting both the polymerase and ribonuclease H (RNase H) functions of HIV-1 reverse transcriptase (RT). [] Specifically, they function as allosteric inhibitors of RNase H, meaning they bind to a site on the enzyme distinct from the active site, inducing conformational changes that impair RNase H activity. This inhibition prevents the enzyme from degrading the RNA template during reverse transcription, effectively blocking viral replication. [] Compound 21, highlighted in the research, exhibits this dual inhibition and shows promising activity against HIV-1 replication in cell-based assays. []
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